3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one
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Overview
Description
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one is a heterocyclic compound that contains both a triazole ring and an azepanone ring. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazole compounds.
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar enzyme inhibitory properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different side chains.
Uniqueness
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one is unique due to its combination of the triazole ring and azepanone ring, which provides distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with molecular targets.
Properties
Molecular Formula |
C8H13N5O |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)azepan-2-one |
InChI |
InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14) |
InChI Key |
CMONWOWSFYYXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)N2C=NC(=N2)N |
Origin of Product |
United States |
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